molecular formula C13H17NOS B3958334 (2,6-Dimethylmorpholin-4-yl)-phenylmethanethione

(2,6-Dimethylmorpholin-4-yl)-phenylmethanethione

Cat. No.: B3958334
M. Wt: 235.35 g/mol
InChI Key: UNZKQJMVXLJXRG-UHFFFAOYSA-N
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Description

(2,6-Dimethylmorpholin-4-yl)-phenylmethanethione is a chemical compound that features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a phenylmethanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholin-4-yl)-phenylmethanethione typically involves the Mannich reaction, which introduces an aminoalkyl substituent into a molecule. For instance, a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine can be used to synthesize related compounds . The reaction conditions often include the use of solvents like ethanol and chloroform, and the reaction is carried out at controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger production volumes. The use of automated reactors and precise control of reaction conditions would be essential to maintain consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylmorpholin-4-yl)-phenylmethanethione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.

Scientific Research Applications

(2,6-Dimethylmorpholin-4-yl)-phenylmethanethione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dimethylmorpholin-4-yl)-phenylmethanethione involves its interaction with molecular targets and pathways within cells. For example, derivatives of this compound have been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethylmorpholin-4-yl)-phenylmethanethione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-phenylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-10-8-14(9-11(2)15-10)13(16)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZKQJMVXLJXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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